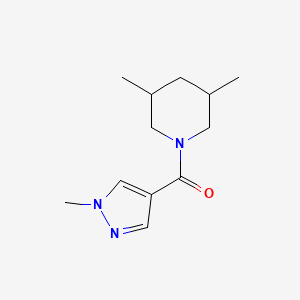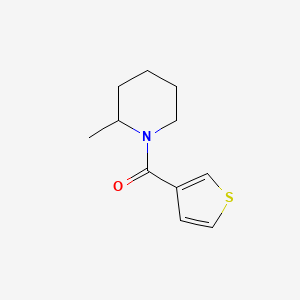
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide, also known as AEP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors.
Applications De Recherche Scientifique
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors. It has been found to selectively bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has also been used to study the effects of serotonin on the activity of GABAergic interneurons in the hippocampus, a brain region involved in learning and memory.
Mécanisme D'action
The mechanism of action of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves its selective binding to the serotonin 5-HT1A receptor. This binding leads to the activation of intracellular signaling pathways, which in turn modulate the activity of downstream effectors such as ion channels and enzymes. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to increase the activity of GABAergic interneurons in the hippocampus, which may underlie its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the activity of GABAergic interneurons in the hippocampus, which may contribute to its anxiolytic and antidepressant effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is highly selective for the serotonin 5-HT1A receptor, which allows for the study of specific signaling pathways and downstream effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals. However, 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not well-understood. Further research is needed to determine its safety and efficacy for use in humans.
Orientations Futures
There are several future directions for research on 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide. One area of research is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another area of research is the investigation of the effects of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Additionally, further research is needed to determine the safety and efficacy of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide for use in humans, including its potential use as a therapeutic agent for anxiety and depression.
Méthodes De Synthèse
The synthesis of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves the reaction of 3-ethynylaniline with acetic anhydride and piperazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The product is then purified by recrystallization to obtain pure 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide.
Propriétés
IUPAC Name |
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-13-5-4-6-14(11-13)16-15(20)18-9-7-17(8-10-18)12(2)19/h1,4-6,11H,7-10H2,2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHLXBKZOGFSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)


![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)

![N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)
![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)